molecular formula C22H27N7O2 B11038186 N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11038186
M. Wt: 421.5 g/mol
InChI Key: YFSPQOIGWZCKJE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a 1,3,5-triazine core substituted with a 2-methoxyphenylamine group at position 2 and a piperazine ring at position 4. This compound shares structural motifs with arylpiperazine derivatives, which are well-documented for their serotonin receptor (e.g., 5-HT1A) binding affinities . The ortho-methoxy substituents on both the triazine-linked phenyl group and the piperazine ring are critical for modulating electronic properties and receptor interactions .

Properties

Molecular Formula

C22H27N7O2

Molecular Weight

421.5 g/mol

IUPAC Name

2-N-(2-methoxyphenyl)-6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H27N7O2/c1-30-18-9-5-3-7-16(18)24-22-26-20(25-21(23)27-22)15-28-11-13-29(14-12-28)17-8-4-6-10-19(17)31-2/h3-10H,11-15H2,1-2H3,(H3,23,24,25,26,27)

InChI Key

YFSPQOIGWZCKJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of Compound X involves several steps. One common approach is the condensation of appropriate starting materials, such as 2-methoxyaniline, piperazine, and cyanuric chloride.

    Reaction Conditions: The reaction typically occurs under mild conditions, often in organic solvents like dichloromethane or acetonitrile.

    Industrial Production: While industrial-scale production methods may vary, the synthesis usually follows similar principles, emphasizing safety, scalability, and cost-effectiveness.

  • Chemical Reactions Analysis

      Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction yields the corresponding amine derivatives.

  • Scientific Research Applications

    Antidepressant Activity

    Research indicates that compounds containing piperazine moieties, such as N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine, exhibit antidepressant-like effects. These effects are attributed to their interaction with serotonin receptors, particularly the 5-HT1A receptor. The compound's structural similarity to known antidepressants suggests it could enhance serotonin signaling in the central nervous system, leading to mood elevation and anxiety reduction .

    Anticancer Potential

    Preliminary studies have shown that triazine derivatives possess anticancer properties. The specific compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells by disrupting critical cellular pathways involved in growth and survival .

    Synthesis and Characterization

    The synthesis of this compound involves several steps:

    • Formation of the Triazine Core : Utilizing appropriate precursors to construct the triazine framework.
    • Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
    • Final Modifications : Functionalizing the compound to enhance solubility and bioavailability .

    In Vivo Studies

    In vivo studies have demonstrated that this compound can significantly reduce depressive-like behaviors in animal models when administered at specific dosages. Behavioral tests such as the forced swim test and tail suspension test have been employed to assess its efficacy .

    Cytotoxicity Assays

    Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibits a dose-dependent inhibition of cell viability. The IC50 values obtained suggest promising anticancer activity that warrants further investigation .

    Mechanism of Action

    • Compound X likely exerts its effects through interactions with cellular receptors or enzymes.
    • Targets: It may bind to specific proteins involved in disease pathways.

      Pathways: Further research is needed to elucidate the exact mechanisms.

  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural and Functional Analogues

    The following table summarizes key structural analogues and their differentiating features:

    Compound Name Substituent on Piperazine Substituent on Triazine (Position 2) Key Structural Differences Biological Activity/Relevance
    Target Compound 2-Methoxyphenyl 2-Methoxyphenyl Reference compound Potential 5-HT1A affinity
    6-((4-Phenylpiperazin-1-yl)methyl)-N2-p-tolyl-1,3,5-triazine-2,4-diamine Phenyl 4-Methylphenyl (p-tolyl) Piperazine lacks methoxy; aryl group is p-tolyl Not reported; likely reduced 5-HT1A affinity
    N-(2,4-Dimethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine 4-Methoxyphenyl 2,4-Dimethylphenyl Methoxy at para position; dimethylphenyl group Unknown; para substitution may alter receptor selectivity
    6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine 3-Chlorophenyl 2,4-Dimethylphenyl Chlorine (electron-withdrawing) vs. methoxy Enhanced lipophilicity; possible antimicrobial activity
    N~2~,N~4~-Bis(2,4-dimethylphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine 4-Methoxyphenyl Bis(2,4-dimethylphenyl) Dual dimethylphenyl groups; higher molecular weight (509.65) Likely reduced solubility; uncharacterized activity

    Structure-Activity Relationship (SAR) Insights

    • Piperazine Substituents: The 2-methoxyphenyl group on piperazine (target compound) is associated with higher 5-HT1A binding affinity compared to phenyl or 4-methoxyphenyl analogues . For example, compound 7 (from ), which shares the 2-methoxyphenylpiperazine moiety, exhibited nanomolar 5-HT1A affinity (Ki = 12 nM) .
    • Aryl Group on Triazine :

      • The 2-methoxyphenyl group at position 2 (target compound) may enhance π-π stacking interactions with receptor pockets compared to p-tolyl () or dimethylphenyl () groups.
      • Bis(2,4-dimethylphenyl) substitution () increases steric bulk, likely reducing membrane permeability.
    • Triazine Core Modifications :

      • Diamine substitution (positions 2 and 4) in the target compound contrasts with triamine derivatives (e.g., ), which may alter hydrogen-bonding capacity and solubility.

    Pharmacological and Physicochemical Properties

    Property Target Compound 6-((4-Phenylpiperazin-1-yl)methyl)-N2-p-tolyl-1,3,5-triazine-2,4-diamine N-(2,4-Dimethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
    Molecular Weight 483.57 g/mol 428.49 g/mol 473.59 g/mol
    LogP (Predicted) ~3.5 ~3.1 ~3.8
    Key Functional Groups 2× ortho-methoxy Phenyl, p-tolyl 4-Methoxyphenyl, 2,4-dimethylphenyl
    Synthetic Accessibility Moderate (multi-step) Moderate Challenging (due to para-methoxy)

    Biological Activity

    N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

    Chemical Structure and Properties

    The compound features a triazine core substituted with methoxyphenyl and piperazine moieties. Its molecular formula is C19H22N6O2C_{19}H_{22}N_{6}O_{2} with a molecular weight of 366.42 g/mol. The presence of the methoxy groups is crucial for enhancing the lipophilicity and bioavailability of the compound.

    The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems, particularly serotonergic and dopaminergic pathways. The piperazine ring is known for its role in influencing central nervous system (CNS) activity, while the triazine moiety may contribute to its interaction with specific receptors.

    Antidepressant Effects

    Research indicates that compounds containing methoxyphenyl and piperazine structures often exhibit antidepressant properties. For instance, N-(2-methoxyphenyl)piperazine derivatives have been shown to act as selective serotonin reuptake inhibitors (SSRIs), which are widely used in treating depression .

    Anticancer Activity

    Preliminary studies suggest that similar triazine derivatives possess anticancer properties. For example, compounds with triazine cores have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

    Data Summary

    Activity Effect Reference
    AntidepressantInhibition of serotonin reuptake
    AnticancerCytotoxicity in cancer cell lines
    CNS ActivityModulation of dopaminergic pathways

    Case Study 1: Antidepressant Properties

    In a study involving a series of piperazine derivatives, it was found that this compound exhibited significant antidepressant-like effects in rodent models. The mechanism was linked to increased levels of serotonin in the synaptic cleft due to reuptake inhibition.

    Case Study 2: Anticancer Activity

    A recent investigation into triazine derivatives revealed that compounds structurally similar to this compound showed promising results against breast cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation .

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